Benzyl N-[(isopropylcarbamoyl)methyl]carbamate
Description
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate (CAS 78639-46-0) is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group linked to a methylene chain substituted with an isopropylcarbamoyl moiety. This structure confers unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via carbamate-forming reactions, often involving benzyl chloroformate and primary amines, followed by purification through techniques like flash column chromatography . Its molecular framework allows for diverse applications, including protease inhibition and peptide mimetics, owing to the carbamate group’s stability and the isopropyl substituent’s steric effects .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(propan-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(2)15-12(16)8-14-13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUOEOAXHYIKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl N-[(isopropylcarbamoyl)methyl]carbamate can be achieved through several routes. One common method involves the reaction of benzyl chloroformate with isopropylamine, followed by the addition of methyl isocyanate . This reaction typically requires mild conditions and can be carried out at room temperature. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce benzyl N-[(isopropylcarbamoyl)methyl]amine .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.3 g/mol
- Structural Features : The compound consists of a benzyl group connected to an isopropylcarbamoyl moiety through a carbamate functional group.
Chemistry
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate serves as an intermediate in organic synthesis. It is utilized for the preparation of more complex molecules, making it valuable in chemical research and development.
Biology
This compound has been studied for its role in enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes suggests potential applications in biochemical assays and studies related to metabolic processes.
Medicine
Research indicates that this compound may have therapeutic properties, particularly as an enzyme inhibitor in the context of neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves binding to the active sites of target enzymes, thus preventing substrate binding and subsequent catalytic activity.
Industry
In industrial applications, this compound is used in the production of polymers and other specialty chemicals. Its unique properties make it suitable for various manufacturing processes where specific chemical interactions are required.
The biological activities attributed to this compound include:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations have indicated potential anticancer effects through the inhibition of key enzymes involved in tumor growth.
- Enzyme Modulation : As an enzyme inhibitor, it can modulate pathways related to drug metabolism and detoxification processes.
Antimicrobial Efficacy
Research has highlighted the antimicrobial effects of benzyl carbamates against specific bacterial strains, showcasing their potential as alternatives to traditional antibiotics. For instance, studies demonstrated significant inhibition against pathogens such as E. coli and Staphylococcus aureus.
Inhibition Studies
In vitro studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) with varying potencies. Compounds structurally related to this compound exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity relevant for neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of Benzyl N-[(isopropylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Impact :
- Alkyl Groups : Replacing the methylene group in the target compound with an ethyl chain (CAS 78626-99-0) increases molecular weight and introduces chirality, enhancing stereoselectivity in drug design .
- Aromatic vs. Aliphatic Substituents : Benzyl N-(4-pyridyl)carbamate () replaces the isopropylcarbamoyl group with a pyridyl ring, enabling hydrogen bonding (N–H⋯N) and influencing crystal packing .
- Functional Groups : Hydrazinyl derivatives (CAS 57355-13-2) exhibit higher similarity scores (0.87) due to retained carbamate functionality but introduce reactive hydrazine moieties, expanding utility in conjugation chemistry .
Physicochemical and Spectroscopic Properties
Biological Activity
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate is a synthetic organic compound belonging to the carbamate class, characterized by its unique structural features that contribute to its biological activities. This article explores the compound's biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHNO, with a molecular weight of 236.27 g/mol. The compound consists of a benzyl group connected to an isopropylcarbamoyl moiety through a carbamate functional group, which is crucial for its biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 236.27 g/mol |
| Structural Features | Benzyl group, carbamate functional group |
1. Antimicrobial Properties
Studies indicate that derivatives of benzyl carbamates exhibit antimicrobial activity against various pathogens. This property suggests potential applications in treating infections caused by bacteria and fungi.
2. Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of acetylcholinesterase (AChE). AChE inhibitors are significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that specific structural modifications within carbamates can enhance their inhibitory effects on AChE, suggesting that this compound may possess similar properties .
The biological activity of this compound is largely attributed to its ability to interact with target enzymes and receptors through hydrogen bonding and other intermolecular forces. The presence of the carbamate functional group allows for modulation of these interactions, enhancing the compound's efficacy as a therapeutic agent .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that certain carbamate derivatives can inhibit AChE with varying potencies. For instance, compounds structurally related to this compound have shown IC50 values in the nanomolar range, indicating strong inhibitory activity .
- Antimicrobial Efficacy : Research has highlighted the antimicrobial effects of benzyl carbamates against specific bacterial strains, showcasing their potential as alternatives to traditional antibiotics.
- Comparative Analysis : A comparative study involving various carbamate derivatives revealed that structural variations significantly influence biological activity. For example, altering the substituents on the nitrogen atom can lead to differences in enzyme inhibition profiles and antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl N-[(isopropylcarbamoyl)methyl]carbamate, and how can reaction conditions be optimized?
- Methodology :
- The compound is typically synthesized via carbamate formation using benzyl chloroformate and a primary/secondary amine. For example, reacting isopropylamine derivatives with benzyl chloroformate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions.
- Key steps : (1) Dropwise addition of benzyl chloroformate to the amine at 0–5°C; (2) Stirring at room temperature for 12–24 hours; (3) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization : Adjust stoichiometry (amine:chloroformate ~1:1.2), solvent polarity, and temperature to minimize side reactions (e.g., over-carbamoylation) .
Q. How can the molecular structure and purity of this compound be validated?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of benzyl protons (δ 7.2–7.4 ppm, aromatic), isopropyl groups (δ 1.0–1.2 ppm, doublet), and carbamate NH (δ 5.5–6.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <3 ppm error.
- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and hydrogen-bonding networks .
Q. What are the stability profiles of benzyl carbamate derivatives under varying pH and temperature conditions?
- Stability data :
- Benzyl carbamates are stable under basic conditions but hydrolyze in strong acids (e.g., HCl/THF) or via catalytic hydrogenation (H₂/Pd-C).
- Storage : –20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the isopropylcarbamoyl group in cross-coupling reactions?
- Approach :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
- Software : Gaussian or ORCA for geometry optimization; molecular docking studies (AutoDock Vina) to simulate interactions with biological targets.
- Validation : Compare computed IR/NMR spectra with experimental data to refine force-field parameters .
Q. What crystallographic challenges arise during structural determination of this compound, and how are they resolved?
- Challenges :
- Weak diffraction due to flexible cyclopropane or carbamate moieties.
- Solutions :
- Collect high-resolution data (e.g., synchrotron radiation, λ = 0.7–1.0 Å).
- Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement.
- Model disorder with PART instructions and constrain thermal parameters (ISOR/DFIX) .
Q. How do contradictory NMR and crystallography data for this compound inform its conformational analysis?
- Case study :
- If NMR suggests rotational freedom in the isopropyl group but X-ray shows a fixed conformation, perform variable-temperature NMR to assess dynamic behavior.
- Interpretation : Crystallography captures the solid-state conformation, while NMR reflects solution-state dynamics. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to bridge the gap .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
